molecular formula C13H10BrN3O3S B15054259 Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Cat. No.: B15054259
M. Wt: 368.21 g/mol
InChI Key: NFGRXKHXZMLXGC-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]thiazole: Shares the thiazole ring and bromine substituent.

    5-Hydroxy-1H-pyrazole: Shares the pyrazole ring and hydroxyl group.

    Methyl 2-(1-(benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate: Similar structure without the bromine substituent.

Uniqueness

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is unique due to the presence of both the bromine substituent and the combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

methyl 2-[2-(6-bromo-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C13H10BrN3O3S/c1-20-12(19)6-8-5-11(18)17(16-8)13-15-9-3-2-7(14)4-10(9)21-13/h2-5,16H,6H2,1H3

InChI Key

NFGRXKHXZMLXGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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